molecular formula C28H32O4 B8701947 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether

2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether

Cat. No. B8701947
M. Wt: 432.5 g/mol
InChI Key: NKXQKKBIGFZADM-UHFFFAOYSA-N
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Patent
US08017800B2

Procedure details

In a separable flask having an inner volume of 300 ml, equipped with a reflux condenser, a stirrer, and a thermometer were charged 20.0 g (0.06 mol) of 2,2-bis(4-hydroxyphenyl)adamantane, 46 g (0.50 mol) of epichlorohydrin, 30 mL of MIBK, and 60 mL of DMSO, and the mixture was heated to 45° C. Then, 5.5 g (0.14 mol) of sodium hydroxide was added into this solution by small portions during a period of 1.5 hours. After completion of the addition, the reaction temperature was raised to 75° C., and the reaction was carried out for 4 hours. After the reaction was completed, the reaction solution was cooled to room temperature, added by 25 mL of MIBK, and washed by water until the aqueous layer became neutral. The resulting organic layer was concentrated to obtain pale yellow solids. The pale yellow solids were dissolved in 285 g of MEK, added by 3.4 g of 25% by mass of aqueous sodium hydroxide solution, and then the mixture was stirred for 2 hours under reflux. Thereafter, the solution was cooled to room temperature, and washed by water until the aqueous layer became neutral from alkaline. The water-washing was performed two more times, and then the organic layer was concentrated. The resulting pale yellow solids were recrystallized by a mixed solvent of THF and isopropyl ether to obtain 23.2 g of 2,2-bis(4-glycidyloxyphenyl)adamantane having the following formula (96% purity by LC, epoxy equivalent of 224).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
285 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:18]3[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=3)[CH:15]3[CH2:16][CH:11]4[CH2:12][CH:13]([CH2:17][CH:9]2[CH2:10]4)[CH2:14]3)=[CH:4][CH:3]=1.[CH2:25]([CH:27]1[O:29][CH2:28]1)Cl.[OH-].[Na+].C[CH2:33][C:34]([CH3:36])=[O:35]>CC(CC(C)=O)C.CS(C)=O>[CH2:25]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:18]3[CH:19]=[CH:20][C:21]([O:24][CH2:33][CH:34]4[O:35][CH2:36]4)=[CH:22][CH:23]=3)[CH:9]3[CH2:17][CH:13]4[CH2:12][CH:11]([CH2:16][CH:15]2[CH2:14]4)[CH2:10]3)=[CH:6][CH:7]=1)[CH:27]1[O:29][CH2:28]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(C2CC3CC(CC1C3)C2)C2=CC=C(C=C2)O
Name
Quantity
46 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)CC(=O)C
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
285 g
Type
reactant
Smiles
CCC(=O)C
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a separable flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 300 ml, equipped with a reflux condenser, a stirrer
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was raised to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
WASH
Type
WASH
Details
washed by water until the aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain pale yellow solids
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the solution was cooled to room temperature
WASH
Type
WASH
Details
washed by water until the aqueous layer
WASH
Type
WASH
Details
The water-washing
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solids were recrystallized by a mixed solvent of THF and isopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1CO1)OC1=CC=C(C=C1)C1(C2CC3CC(CC1C3)C2)C2=CC=C(C=C2)OCC2CO2
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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